molecular formula C9H14BClFNO2 B2643739 {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride CAS No. 2095165-22-1

{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride

Cat. No.: B2643739
CAS No.: 2095165-22-1
M. Wt: 233.47
InChI Key: QAJRYJMSQXPSHZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRYJMSQXPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN(C)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to reductive amination with dimethylamine to form {3-[(Dimethylamino)methyl]-4-fluorophenyl}methanol.

    Boronic Acid Formation: The intermediate is then converted to the corresponding boronic acid using a boronating agent such as boron tribromide (BBr3) or boronic acid pinacol ester.

    Hydrochloride Salt Formation: Finally, the boronic acid is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Substitution Reactions: The dimethylamino group can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Reaction Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of reactions involving {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride are typically biaryl compounds formed through Suzuki-Miyaura coupling. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it indispensable in the construction of biaryl structures.

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are crucial in cancer treatment.

Industry

In the industrial sector, {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials is particularly noteworthy.

Mechanism of Action

The mechanism of action of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid hydrochloride
  • CAS No.: 1485417-92-2
  • Molecular Formula: C₉H₁₄BClFNO₂
  • Molecular Weight : 233.48 g/mol
  • Key Features: Combines a boronic acid group with a dimethylaminomethyl substituent at position 3 and fluorine at position 4 of the phenyl ring. The hydrochloride salt enhances solubility and stability, making it suitable for Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to boronic acids with analogous substituents or structural motifs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Similarity/Differences
{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride 1485417-92-2 C₉H₁₄BClFNO₂ 233.48 3-(dimethylaminomethyl), 4-F Reference compound
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride 938465-64-6 C₉H₁₅BClNO₂ 215.49 3-(dimethylaminomethyl) Lacks fluorine at position 4; lower MW and altered electronic properties .
3-(N,N-Dimethylamino)phenylboronic acid 178752-79-9 C₈H₁₂BNO₂ 165.00 3-dimethylamino (no methyl linker) Direct dimethylamino substitution; no fluorine or hydrochloride salt; reduced solubility .
(4-[1-(Dimethylamino)ethyl]phenyl)boronic acid hydrochloride 1704069-14-6 C₁₀H₁₇BClNO₂ 229.52 4-(dimethylaminoethyl) Ethyl linker and substituent at position 4; no fluorine; steric and electronic differences .
[4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl]boronic acid hydrochloride 850568-22-8 C₁₁H₁₈BClN₂O₃ 272.54 Carbamoyl and ethyl-dimethylamino groups Functional group diversity (carbamoyl) alters reactivity in coupling reactions .

Physicochemical and Reactivity Profiles

  • Electronic Effects: The fluorine atom at position 4 increases electron-withdrawing effects, polarizing the boronic acid group and enhancing reactivity toward nucleophilic partners in cross-couplings compared to non-fluorinated analogs . Dimethylaminomethyl (basic) vs. morpholine () or carbamoyl () substituents: The former enhances water solubility via protonation, while the latter may introduce steric hindrance.
  • Solubility :

    • Hydrochloride salts (e.g., CAS 1485417-92-2 and 938465-64-6) exhibit higher aqueous solubility than free bases (e.g., CAS 178752-79-9) .
  • Synthetic Utility: Fluorine directs coupling reactions to specific positions (para to itself), improving regioselectivity in aryl-aryl bond formation . Dimethylaminomethyl groups can act as directing groups or stabilize intermediates in catalytic cycles .

Biological Activity

{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a dimethylamino group and a fluorine atom. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride involves its ability to form reversible covalent bonds with biomolecules. This property is significant in the context of drug design, particularly for targeting specific enzymes or proteins involved in disease processes.

Key Mechanisms:

  • Transmetalation : The compound participates in transmetalation reactions, which are crucial for the formation of carbon-carbon bonds in synthetic organic chemistry.
  • Suzuki-Miyaura Coupling : It acts as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

Anticancer Potential

Research indicates that boronic acids, including this compound, may play a role in cancer treatment through mechanisms such as:

  • Boron Neutron Capture Therapy (BNCT) : The compound's ability to selectively target tumor cells makes it a candidate for BNCT, where boron compounds are used to enhance the effects of neutron irradiation on cancer cells.
  • Kinase Inhibition : Studies have shown that similar boronic acid derivatives can inhibit specific kinases involved in tumor growth and metastasis. For example, compounds with structural similarities demonstrated effective inhibition of MER and AXL kinases in melanoma and lung cancer cell lines .

Antiparasitic Activity

The compound's biological activity extends to antiparasitic applications. Research has identified potential inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of related compounds was evaluated through structure-activity relationship (SAR) studies, highlighting the importance of specific substituents for enhanced activity .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies on related compounds have revealed several important parameters:

  • Oral Bioavailability : Compounds similar to {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride exhibited oral bioavailability exceeding 20%, indicating potential for effective systemic delivery .
  • Clearance Rates : Variations in chemical structure significantly affect clearance rates, with some derivatives showing high clearance rates following administration .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochlorideContains dimethylamino and fluorine substituentsPotential anticancer and antiparasitic effects
Phenylboronic AcidLacks additional substituentsLess reactive; limited biological applications
(4-Fluorophenyl)boronic AcidSimilar structure but without dimethylamino groupReduced selectivity in biological interactions

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives similar to {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid effectively inhibited cancer cell proliferation in vitro, suggesting its utility as a lead compound for further development .
  • Inhibition of Kinases : Another investigation highlighted the dual functionality of certain derivatives as both kinase inhibitors and immune modulators, showcasing their potential in treating cancers resistant to conventional therapies .
  • Antiparasitic Efficacy : SAR studies revealed that specific substitutions on the phenyl ring significantly enhanced activity against T. brucei, indicating a promising avenue for developing new antiparasitic drugs .

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